REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:10](F)=[CH:11][N:12]=1)[C:5]([O:7][CH2:8]C)=[O:6].[CH3:14][O-:15].[Na+].CO>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:10]([O:15][CH3:14])=[CH:11][N:12]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OCC)C(=CN1)F
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide methanol
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
after adding water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C(=CN1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |